2-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide
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Overview
Description
2-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide is a chemical compound with the molecular formula C17H21NO4S and a molecular weight of 335.42. This compound is characterized by the presence of an ethoxy group, a hydroxy-phenylpropyl group, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide typically involves the reaction of ethoxybenzenesulfonyl chloride with 3-hydroxy-3-phenylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
2-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines.
Scientific Research Applications
2-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
2-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide can be compared with similar compounds such as:
N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide: Lacks the ethoxy group, which may affect its solubility and reactivity.
2-methoxy-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide: Contains a methoxy group instead of an ethoxy group, which may influence its chemical properties and biological activity.
The presence of the ethoxy group in this compound makes it unique and may confer specific advantages in terms of solubility, reactivity, and biological activity.
Properties
IUPAC Name |
2-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-2-22-16-10-6-7-11-17(16)23(20,21)18-13-12-15(19)14-8-4-3-5-9-14/h3-11,15,18-19H,2,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMNOTFMBAQHMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)NCCC(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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